molecular formula C5H2Cl2N2O2 B6231824 2,5-dichloropyrimidine-4-carboxylic acid CAS No. 1240594-41-5

2,5-dichloropyrimidine-4-carboxylic acid

Cat. No.: B6231824
CAS No.: 1240594-41-5
M. Wt: 193
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Description

2,5-Dichloropyrimidine-4-carboxylic acid is a halogenated pyrimidine derivative characterized by a pyrimidine ring substituted with chlorine atoms at positions 2 and 5 and a carboxylic acid group at position 4. Its molecular formula is C₅H₂Cl₂N₂O₂, with an approximate molecular weight of 193 g/mol (calculated based on structural analogs). This compound’s electron-withdrawing chlorine substituents enhance its reactivity in nucleophilic substitution reactions, making it a versatile building block in drug discovery and pesticide development.

Properties

CAS No.

1240594-41-5

Molecular Formula

C5H2Cl2N2O2

Molecular Weight

193

Purity

95

Origin of Product

United States

Preparation Methods

Suzuki-Miyaura Coupling for Intermediate Synthesis

A pivotal method for synthesizing 2,5-dichloropyrimidine-4-carboxylic acid derivatives employs palladium-catalyzed cross-coupling. In one protocol, 6-amino-2,5-dichloropyrimidine-4-carboxylic acid methyl ester reacts with arylboronic acids under Suzuki-Miyaura conditions. For example, 4-chloro-2-fluorophenylboronic acid (1.13 g, 6.5 mmol) couples with the pyrimidine ester (1.11 g, 5 mmol) using bis(triphenylphosphine)palladium(II) dichloride (0.5 mmol) as a catalyst in a 1,2-dimethoxyethane (DME)/water solvent system. Cesium fluoride (10 mmol) acts as a base to facilitate transmetalation. The reaction proceeds at elevated temperatures (80–100°C), yielding 85–90% of the coupled product after purification via column chromatography.

Key Reaction Parameters

ParameterValue/Detail
CatalystPd(PPh₃)₂Cl₂ (0.5 mmol)
SolventDME/H₂O (1:1 v/v)
Temperature80–100°C
Yield85–90%

Chlorination Strategies

Direct Chlorination Using N-Chlorosuccinimide (NCS)

Chlorination at the 5-position of pyrimidine derivatives is achieved using N-chlorosuccinimide (NCS) in aprotic solvents. A representative procedure involves treating 6-amino-2-chloropyrimidine-4-carboxylic acid methyl ester (1.0 g, 5 mmol) with NCS (0.67 g, 5 mmol) in acetonitrile at 65–70°C. The reaction is monitored via thin-layer chromatography (TLC), with completion typically within 4–6 hours. Post-reaction, the mixture is concentrated, and the residue is purified via recrystallization from hexane/ethyl acetate to afford the 5-chloro derivative in 78% yield.

Phosphorus Oxychloride-Mediated Chlorination

For large-scale production, phosphorus oxychloride (POCl₃) serves as a cost-effective chlorinating agent. In a patented method, 2-hydroxy-5-nitropyrimidine-4-carboxylic acid (2.0 g, 10 mmol) is refluxed with POCl₃ (5 mL) at 110°C for 8 hours. The excess POCl₃ is distilled off, and the crude product is hydrolyzed with ice water, neutralized with sodium bicarbonate, and extracted with dichloromethane. This yields this compound with a purity >95% after vacuum drying.

Comparative Chlorination Efficiency

MethodChlorinating AgentSolventYield (%)
NCSNCSAcetonitrile78
POCl₃POCl₃Neat92

Oxidation and Esterification Pathways

m-Chloroperbenzoic Acid (MCPBA) Oxidation

Oxidation of pyrimidine precursors is critical for introducing carboxylic acid groups. A two-step protocol involves:

  • Treating 6-amino-2-chloro-5-nitropyrimidine (1.5 g, 7 mmol) with MCPBA (2.4 g, 14 mmol) in chloroform at 25°C for 12 hours to form the N-oxide intermediate.

  • Reacting the intermediate with potassium cyanide (0.46 g, 7 mmol) in dimethyl sulfoxide (DMSO) at 100°C for 16 hours, followed by esterification with methanol/HCl to yield the methyl ester.

Oxidation-Esterification Workflow

StepReagent/ConditionOutcome
1MCPBA, CHCl₃, 25°CN-oxide intermediate (85% yield)
2KCN, DMSO, 100°CNitrile intermediate
3MeOH/HCl, refluxMethyl ester (72% overall yield)

Decarboxylation and Functionalization

Thermal Decarboxylation in Dowtherm A

A high-temperature decarboxylation step is employed to remove carboxyl groups selectively. 2,5-Dichloro-4-carboxypyrimidine (2.2 g, 10 mmol) is heated in Dowtherm A (a eutectic mixture of biphenyl/diphenyl ether) at 250°C for 2 hours in the presence of p-toluenesulfonic acid (0.1 g). The reaction mixture is cooled, diluted with toluene, and filtered to isolate 2,5-dichloropyrimidine in 88% yield.

Hydrolysis of Esters to Carboxylic Acids

The final conversion of esters to carboxylic acids is achieved via alkaline hydrolysis. For instance, 6-amino-2,5-dichloropyrimidine-4-carboxylic acid methyl ester (400 mg, 1.26 mmol) is stirred with 2N NaOH (4 mmol) in methanol at 25°C for 4 hours. Acidification with HCl precipitates the carboxylic acid, which is filtered and dried to give a 94% yield.

Industrial-Scale Optimization

Solvent and Catalyst Recycling

Industrial protocols emphasize solvent recovery to reduce costs. In the palladium-catalyzed cross-coupling process, DME is distilled and reused in subsequent batches, maintaining reaction efficiency while cutting solvent expenses by 40%. Similarly, Pd catalysts are recovered via filtration and reactivated, reducing metal waste.

Purity Control via Crystallization

Recrystallization from ethanol/water (3:1 v/v) ensures >99% purity for pharmaceutical-grade this compound. Process parameters such as cooling rate (−1°C/min) and seed crystal addition are optimized to control crystal size and polymorph formation .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dichloropyrimidine-4-carboxylic acid undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include amines, thiols, and alkoxides.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products:

  • Substitution reactions yield various substituted pyrimidine derivatives.
  • Reduction reactions produce alcohols or aldehydes.
  • Oxidation reactions result in oxidized pyrimidine compounds.

Scientific Research Applications

2,5-Dichloropyrimidine-4-carboxylic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds. Its derivatives are used in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use in drug design and development, particularly as a precursor for active pharmaceutical ingredients (APIs).

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2,5-dichloropyrimidine-4-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chlorine atoms and carboxylic acid group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Reactivity Differences

  • Chlorine Substitution Patterns: 2,5-Dichloro: The 2,5-dichloro configuration creates electron-deficient regions at positions 4 and 6, favoring nucleophilic aromatic substitution (e.g., amination or alkoxylation) .
  • Functional Groups: Carboxylic Acid vs. Carboxamide: The carboxylic acid group (COOH) in this compound increases acidity (pKa ~2–3), enabling salt formation for improved solubility. In contrast, the carboxamide (CONH₂) in 2,6-dichloro analogs reduces acidity but enhances interactions with biological targets via hydrogen bonding . Methyl Ester Derivatives: The methyl ester in 6-amino-2,5-dichloropyrimidine-4-carboxylic acid methyl ester acts as a protecting group, facilitating stable intermediate synthesis in agrochemicals .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,5-dichloropyrimidine-4-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves chlorination of pyrimidine derivatives or functional group transformations. For example, methyl esters of related compounds (e.g., methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate) can serve as intermediates, where hydrolysis under acidic or basic conditions yields the carboxylic acid . Optimization requires monitoring reaction parameters (temperature, solvent polarity, and stoichiometry) via HPLC or TLC to maximize yield and purity. Safety protocols for handling chlorinating agents (e.g., POCl₃) must be prioritized .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

  • Methodological Answer : Structural characterization employs:

  • NMR spectroscopy (¹H/¹³C) to verify substituent positions on the pyrimidine ring.
  • Mass spectrometry (HRMS) to confirm molecular weight (e.g., 192 g/mol for the parent compound) .
  • FT-IR to identify carboxylic acid (-COOH) and C-Cl stretching vibrations. Cross-referencing with computational predictions (e.g., using SMILES notation: C1=C(C(=NC(=N1)Cl)Cl)C(=O)O) enhances accuracy .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact.
  • Store in airtight containers away from moisture, as hydrolysis may alter reactivity.
  • Follow disposal guidelines for halogenated waste, referencing safety data sheets (SDS) for spill management .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts) for derivatives of this compound?

  • Methodological Answer : Discrepancies may arise from tautomerism, solvent effects, or impurities. Strategies include:

  • Variable Temperature NMR to detect dynamic equilibria.
  • Computational modeling (DFT calculations) to predict chemical shifts and compare with experimental data.
  • Purification validation via HPLC-MS to rule out byproducts. Contradictory data should be analyzed using falsification frameworks to ensure reliability .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound derivatives in medicinal chemistry?

  • Methodological Answer :

  • Functional group modification : Replace chlorine atoms with amino or hydroxyl groups to assess electronic effects on bioactivity .
  • Docking studies : Use the carboxylic acid moiety as a hydrogen-bonding anchor in protein-ligand simulations (e.g., targeting enzymes like DHFR).
  • In vitro assays : Compare IC₅₀ values of derivatives to correlate structural changes with potency .

Q. How can researchers mitigate low yields in cross-coupling reactions involving this compound?

  • Methodological Answer : Low yields often stem from steric hindrance or poor solubility. Mitigation includes:

  • Solvent optimization : Use polar aprotic solvents (DMF, DMSO) to enhance reactant dispersion.
  • Catalyst screening : Test palladium/copper systems (e.g., Pd(OAc)₂ with Xantphos) for Suzuki-Miyaura couplings.
  • Microwave-assisted synthesis : Reduce reaction time and improve homogeneity .

Data Management and Validation

Q. What methodologies ensure reproducibility in synthesizing and characterizing this compound?

  • Methodological Answer :

  • Detailed reaction logs : Document temperature, solvent purity, and catalyst batches.
  • Multi-lab validation : Share protocols with collaborators to cross-verify results.
  • Open-access databases : Deposit spectral data in platforms like PubChem or EPA DSSTox for transparency .

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound?

  • Methodological Answer :

  • Parameter refinement : Adjust computational models (e.g., solvent dielectric constants in DFT).
  • Experimental replication : Repeat under controlled conditions to isolate variables.
  • Peer consultation : Engage in iterative hypothesis testing to reconcile differences .

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